molecular formula C12H11NOS2 B270022 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No. B270022
M. Wt: 249.4 g/mol
InChI Key: BQSGILHWKUJCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone, also known as MTSET, is a chemical compound that has been widely used in scientific research as a tool to study the function and structure of proteins. MTSET is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins, which allows researchers to investigate the role of specific cysteine residues in protein function.

Mechanism of Action

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins. The mechanism of action involves the reaction of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone with the thiol group of cysteine residues, which forms a covalent bond and modifies the protein structure. This modification can alter the protein's function, which allows researchers to investigate the role of specific cysteine residues in protein function.
Biochemical and Physiological Effects:
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone has been shown to have a variety of biochemical and physiological effects on proteins. It can alter the function and structure of proteins by modifying specific cysteine residues, which can lead to changes in protein activity, stability, and interactions with other molecules. 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone has been used to investigate the function of a variety of proteins, including ion channels, enzymes, and receptors.

Advantages and Limitations for Lab Experiments

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone has several advantages as a tool for scientific research. It is a highly selective reagent that can modify specific cysteine residues in proteins, which allows researchers to investigate the role of specific cysteine residues in protein function. 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone is also relatively easy to use and can be applied to a variety of proteins and experimental systems.
However, there are also some limitations to the use of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone in scientific research. One limitation is that the modification of cysteine residues can be irreversible, which can limit the ability to study the effects of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone on protein function over time. Additionally, 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone can modify cysteine residues in unintended locations, which can lead to non-specific effects on protein function.

Future Directions

There are several future directions for the use of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone in scientific research. One area of interest is the development of new reagents that can selectively modify other amino acid residues in proteins, such as lysine or histidine. This could expand the range of proteins that can be studied using chemical modification approaches.
Another area of interest is the development of new experimental techniques that can be used to study the effects of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone on protein function in real-time. This could involve the use of advanced imaging techniques or the development of new biosensors that can detect changes in protein activity in response to 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone modification.
Overall, 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone is a valuable tool for scientific research that has been widely used to investigate the function and structure of proteins. While there are some limitations to its use, ongoing research is likely to continue to explore new applications for this important reagent.

Synthesis Methods

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-2-thiazolyl mercaptan with 1,2-dibromoethane to form the intermediate 2-(4-methyl-2-thiazolylthio)ethyl bromide. This intermediate is then reacted with phenylmagnesium bromide to form the final product, 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone.

Scientific Research Applications

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone has been widely used in scientific research to investigate the function and structure of proteins. It is commonly used as a tool to selectively modify cysteine residues in proteins, which allows researchers to investigate the role of specific cysteine residues in protein function. 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone has been used in a variety of research areas, including neuroscience, biochemistry, and biophysics.

properties

Product Name

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone

Molecular Formula

C12H11NOS2

Molecular Weight

249.4 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C12H11NOS2/c1-9-7-15-12(13-9)16-8-11(14)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

BQSGILHWKUJCAH-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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